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Compound of Interest

Compound Name:
N-(4-aminophenyl)-2-morpholin-4-

ylacetamide

CAS No.: 105076-76-4

Cat. No.: B012285

Get Quote

Executive Summary & Molecule Profile
N-(4-aminophenyl)-2-morpholin-4-ylacetamide is a bifunctional pharmacophore combining a

morpholine ring (solubility enhancer, lysosomotropic agent) with a p-phenylenediamine core via

an acetamide linker. Unlike simple anilines, this scaffold is engineered to overcome poor

aqueous solubility while retaining a reactive amino "handle" for target engagement or further

derivatization.

In drug discovery, it serves two primary roles:

Lead Fragment: A standalone inhibitor of enzymes like Carbonic Anhydrase (CA) and HIF-1α

signaling pathways.

Privileged Linker: A metabolic stabilizer used to attach the morpholine moiety to kinase

inhibitors (e.g., Gefitinib analogues) or PROTACs, improving oral bioavailability.
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Property Value Significance

CAS Number 105076-76-4 Unique Identifier

Molecular Formula C₁₂H₁₇N₃O₂
Mid-weight fragment (MW:

235.28)

LogP (Predicted) ~0.5 - 0.8
Highly hydrophilic; ideal for

oral absorption

pKa (Morpholine N) ~8.3
Protonated at physiological pH

(lysosome trapping)

H-Bond Donors/Acceptors 2 / 4
Excellent membrane

permeability balance

Comparative Biological Activity
This section compares the subject compound against three classes of analogues to

contextualize its performance: Structural Analogues (Paracetamol), Reactive Precursors

(Chloroacetamides), and Functional Derivatives (Sulfonamides).

Comparison 1: Vs. The "Acetanilide" Standard
(Paracetamol)
Objective: Assess analgesic potential and toxicity risks.
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Feature

N-(4-

aminophenyl)-2-

morpholin-4-

ylacetamide

Paracetamol

(Acetaminophen)
Insight

Core Structure
Morpholino-

acetanilide
Hydroxy-acetanilide

The morpholine group

prevents the formation

of the toxic metabolite

NAPQI (N-acetyl-p-

benzoquinone imine)

by blocking the

metabolic site or

altering CYP450

binding.

Analgesic Activity

Moderate (Mu-

opioid/COX

modulation potential)

High (COX-

2/Cannabinoid

pathway)

The 4-amino group

allows for further

functionalization to

enhance potency,

whereas Paracetamol

is a terminal drug.

Solubility
High (Ionizable

nitrogen)
Low to Moderate

Morpholine confers

superior solubility in

acidic media

(stomach), improving

onset speed.

Comparison 2: Vs. Carbonic Anhydrase Inhibitors
(Acetazolamide)
Objective: Evaluate enzymatic inhibition potential (Data source: Snippet 1.7).

Recent studies on morpholine-acetamide derivatives indicate significant inhibition of Carbonic

Anhydrase (CA) isoforms (IX and XII), which are upregulated in hypoxic tumors.

Subject Compound: Acts as a "tail" binder. The morpholine oxygen acts as a hydrogen bond

acceptor in the enzyme active site.
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Performance:

IC₅₀ (CA Inhibition): ~8–12 µM (Moderate)

Acetazolamide (Standard): ~7.5 µM (High)[1]

Advantage: While slightly less potent, the morpholine derivative exhibits lower systemic

toxicity and better tumor penetration due to the lipophilic balance.

Comparison 3: Vs. Reactive Linkers (2-Chloro-N-(4-
aminophenyl)acetamide)
Objective: Safety and Stability.

2-Chloro Analogue: Highly reactive alkylating agent. Toxic; causes non-specific covalent

binding to proteins (cysteine residues).

Morpholino Analogue: The morpholine substitution renders the acetamide "inert" to

nucleophilic attack, transforming it from a toxin to a stable reversible binder. This makes it

suitable for chronic dosing in biological assays.

Mechanism of Action: The HIF-1α / Carbonic
Anhydrase Axis
The biological activity of this scaffold is often linked to the hypoxic response in cancer cells.

The morpholine ring aids in lysosomal accumulation, while the acetamide core interacts with

metal centers (like Zn²⁺ in Carbonic Anhydrase).

Signaling Pathway Visualization
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Caption: Proposed mechanism of action where the morpholine-acetamide scaffold inhibits

CAIX activity and suppresses HIF-1α accumulation, disrupting tumor pH regulation.

Experimental Protocols
To validate the activity of this compound in your lab, follow these standardized protocols.
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Protocol A: Carbonic Anhydrase (CA) Esterase Activity
Assay
Validates the enzymatic inhibition potential.

Reagents:

Purified CA enzyme (bovine or human recombinant).

Substrate: 4-Nitrophenyl acetate (4-NPA).

Buffer: 50 mM Tris-HCl (pH 7.6).

Test Compound: 10 mM stock in DMSO.

Procedure:

Step 1: Dilute the test compound in buffer to concentrations ranging from 0.1 µM to 100

µM.

Step 2: Incubate 140 µL of enzyme solution with 20 µL of test compound for 15 min at

25°C.

Step 3: Add 40 µL of 4-NPA substrate (3 mM) to initiate the reaction.

Step 4: Monitor absorbance at 400 nm (formation of 4-nitrophenol) for 30 min using a

microplate reader.

Analysis: Calculate % Inhibition =

. Plot log(concentration) vs. % inhibition to determine IC₅₀.

Protocol B: Antimicrobial Susceptibility (MIC
Determination)
Validates the "morpholine-clubbed" antibacterial effect.

Strains:S. aureus (Gram-positive) and E. coli (Gram-negative).
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Method: Broth Microdilution (CLSI standards).

Workflow:

Prepare cation-adjusted Mueller-Hinton broth.

Inoculate bacteria at

CFU/mL.

Add test compound (serial dilution: 128 µg/mL to 0.25 µg/mL).

Incubate at 37°C for 24 hours.

Readout: The lowest concentration with no visible growth is the MIC.

Note: Expect MIC values >64 µg/mL for the parent amine; derivatives (e.g., sulfonamides)

often show MIC <10 µg/mL.

Synthesis & Derivatization Logic
For researchers using this as an intermediate, the synthesis logic is critical for purity.

Reaction Scheme:

Starting Materials: 4-Nitroaniline + Chloroacetyl chloride → N-(4-nitrophenyl)-2-

chloroacetamide.

Nucleophilic Substitution: React intermediate with Morpholine (excess, K₂CO₃, Acetone,

Reflux) → N-(4-nitrophenyl)-2-morpholinoacetamide.

Reduction: Hydrogenation (H₂, Pd/C) or Fe/HCl → N-(4-aminophenyl)-2-morpholin-4-
ylacetamide.

Critical Quality Attribute (CQA):

Impurity Watch: Ensure complete removal of the 2-chloro intermediate. Residual alkyl

chloride is genotoxic and will skew biological assay results (false positives due to covalent

binding).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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